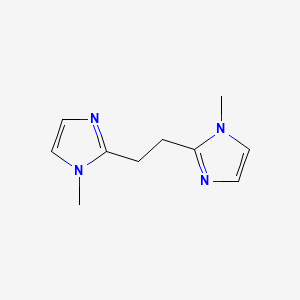

1,2-Bis-(N-methyl-imidazol-2-YL)-ethane

Description

BenchChem offers high-quality 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-methyl-2-[2-(1-methylimidazol-2-yl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-13-7-5-11-9(13)3-4-10-12-6-8-14(10)2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTHRJKDBNPRQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCC2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical properties of "1,2-Bis-(N-methyl-imidazol-2-YL)-ethane"

An In-Depth Technical Guide to 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane: Structural Causality and Applications in Advanced Coordination Chemistry

Executive Summary

In the realm of coordination chemistry and advanced photoluminescent materials, the precise architectural design of organic ligands dictates the macroscopic properties of the resulting metal complexes. The compound 1,2-bis-(N-methyl-imidazol-2-YL)-ethane (CAS: 130632-70-1), commonly abbreviated in literature as bie , represents a critical building block in the design of earth-abundant transition metal emitters [1].

As a bidentate N,N'-donor ligand, bie distinguishes itself from its methane-bridged (bim) or ketone-bridged (bik) analogs by introducing an ethane bridge (-CH₂-CH₂-). This structural nuance allows the ligand to form highly stable 6-membered chelate rings upon coordination with transition metals such as Chromium(III). This guide explores the physicochemical properties, structural causality, and validated synthetic protocols for deploying bie in the development of next-generation near-infrared (NIR) phosphorescent emitters.

Physicochemical and Structural Profile

To effectively utilize bie in synthetic workflows, researchers must understand its baseline physicochemical parameters and its geometric behavior upon coordination.

Table 1: Fundamental Physicochemical Properties

| Parameter | Value / Description |

| IUPAC Name | 1-methyl-2-[2-(1-methylimidazol-2-yl)ethyl]imidazole |

| Common Synonyms | 1,2-bis(1-methyl-1H-imidazol-2-yl)ethane; bie |

| CAS Registry Number | 130632-70-1 |

| Molecular Formula | C₁₀H₁₄N₄ |

| Molecular Weight | 190.24 g/mol |

| Denticity & Donor Atoms | Bidentate; N,N'-donor (Imidazole C=N nitrogens) |

| Chelate Ring Size | 6-membered (upon metal coordination) |

The Causality of the 6-Membered Chelate Ring

The true value of bie lies in its structural mechanics. In its free state, the two imidazole rings of bie are highly twisted, with an interplanar angle of approximately 75° to minimize steric repulsion. However, upon coordination to a metal center (e.g., Cr³⁺), the ligand is forced into a conformation where the imidazole rings approach coplanarity (interplanar angle < 20°).

To alleviate the immense steric strain generated by this planarization, the internal C-C-C angles of the ethane bridge widen significantly (from a standard tetrahedral 109.5° to ~114°). This widening flattens the 6-membered chelate ring. The causality here is critical: this programmed flattening allows the resulting homoleptic complex, such as [Cr(bie)₃]³⁺, to achieve a close-to-perfect octahedral microsymmetry ( Oh ). This perfect symmetry maximizes the ligand-field splitting energy, which is the foundational mechanism for its advanced photophysical properties [1].

Mechanistic Pathway of Photoluminescence

When bie is coordinated to Cr(III) (a d3 metal), the strong ligand-field generated by the perfect octahedral geometry pushes the non-emissive quartet excited states ( 4T2 ) significantly higher in energy. This energetic shift prevents the thermal repopulation of these non-radiative states from the emissive doublet states ( 2E , 2T1 ). Consequently, non-radiative decay is suppressed, resulting in intense, long-lived near-infrared phosphorescence (lifetimes up to the millisecond range) [1].

Fig 1. Mechanistic pathway of [Cr(bie)3]3+ photoluminescence driven by the bie ligand.

Table 2: Photophysical Impact of bie in Cr(III) Complexes [1]

| Property | [Cr(bie)₃]³⁺ Performance | Mechanistic Driver |

| Excited-State Lifetime | ~5.0 to 8.2 ms (Low Temp) | Suppression of back-intersystem crossing due to high Δo . |

| Emission Wavelength | ~14,100 cm⁻¹ (NIR region) | 2E→4A2 spin-flip transition. |

| O₂ Sensitivity | Barely influenced | Poor spectral overlap with the 1Σg+←3Σg− transition of O₂. |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the bie ligand and its subsequent coordination. These methods are designed as self-validating systems, where specific experimental choices directly prevent known failure modes.

Protocol 1: Synthesis of 1,2-bis-(N-methyl-imidazol-2-YL)-ethane (bie)

Objective: Regioselective functionalization of 1-methylimidazole at the C2 position.

-

Preparation & Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Rationale: n-Butyllithium (n-BuLi) is highly reactive with moisture; anhydrous conditions prevent the formation of lithium hydroxide and loss of reagent titer.

-

Lithiation: Dissolve 1-methylimidazole (2.0 equiv) in anhydrous Tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.05 equiv) dropwise via syringe.

-

Causality: The C2 proton of 1-methylimidazole is the most acidic. Maintaining -78 °C ensures strict regiocontrol, preventing unwanted ring-opening or lithiation at the C4/C5 positions.

-

-

Alkylation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-lithio-1-methylimidazole. Add 1,2-dibromoethane (1.0 equiv) dropwise.

-

Causality: Dropwise addition prevents the localized excess of the electrophile, minimizing the risk of mono-alkylation or polymerization side-reactions.

-

-

Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction carefully with saturated aqueous NH₄Cl.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization or column chromatography to yield pure bie as a solid.

Protocol 2: Synthesis of the [Cr(bie)₃]³⁺ Complex

Objective: Overcoming the kinetic inertness of Cr(III) to form a homoleptic octahedral complex.

-

Reagent Mixing: In a microwave-safe vial or a round-bottom flask, combine anhydrous Cr(III) triflate [Cr(OTf)₃] (1.0 equiv) and the synthesized bie ligand (3.2 equiv, slight excess to drive completion).

-

Solvent Selection: Suspend the mixture in a high-boiling, polar coordinating solvent (e.g., ethylene glycol or a tailored alcohol mixture).

-

Thermal Activation: Heat the mixture to reflux (or apply microwave irradiation at ~150 °C) for 12–24 hours under an inert atmosphere.

-

Causality: Cr(III) is a d3 ion, making it highly kinetically inert to ligand substitution. High thermal energy is strictly required to break the existing Cr-solvent/anion bonds and allow the bie ligands to chelate.

-

-

Isolation: Cool the mixture to room temperature. Induce precipitation by adding a counter-solvent (e.g., diethyl ether). Filter the resulting solid, wash with cold ether, and dry under vacuum to yield the₃ complex.

Fig 2. Synthetic workflow for 1,2-bis-(N-methyl-imidazol-2-YL)-ethane and its Cr(III) complex.

Conclusion

The transition from traditional 5-membered chelators (like bipyridine) to 6-membered ring formers like 1,2-bis-(N-methyl-imidazol-2-YL)-ethane (bie) represents a significant leap in the rational design of transition metal complexes. By understanding the thermodynamic strain and geometric flattening inherent to the bie ligand, researchers can reliably engineer complexes with perfect octahedral symmetry, thereby unlocking unprecedented photophysical properties for applications in bio-imaging, sensing, and OLED technologies.

References

-

Benchohra, A., Chong, J., Cruz, C. M., Besnard, C., Guénée, L., Rosspeintner, A., & Piguet, C. (2024). Additional Insights into the Design of Cr(III) Phosphorescent Emitters Using 6-Membered Chelate Ring Bis(imidazolyl) Didentate Ligands. Inorganic Chemistry, 63(8), 3617-3629.[Link]

A Technical Guide to the Coordination Chemistry of Bis-Imidazole Ligands with Transition Metals: Synthesis, Structure, and Applications

For researchers, scientists, and professionals in drug development, the intricate dance between organic ligands and transition metals offers a vast playground for discovery. Among the plethora of ligands, bis-imidazoles have emerged as exceptionally versatile building blocks. Their ability to mimic the coordination environment of histidine residues in metalloproteins, coupled with their tunable electronic and steric properties, has positioned them at the forefront of inorganic chemistry, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the core principles and practical aspects of the coordination chemistry of bis-imidazole ligands with transition metals.

The Allure of the Bis-Imidazole Scaffold: A Ligand of Choice

The imidazole ring is a cornerstone in bioinorganic chemistry, most notably as the coordinating moiety of the amino acid histidine in a vast number of metalloenzymes.[1][2] Bis-imidazole ligands, which feature two imidazole rings connected by a flexible or rigid linker, offer a bidentate or bridging coordination mode that can be tailored to stabilize a wide range of transition metal ions in various oxidation states. The choice of the linker, substituents on the imidazole rings, and the overall ligand topology dictates the resulting coordination geometry, which in turn governs the chemical, physical, and biological properties of the metal complex.

The key attributes that make bis-imidazole ligands so compelling for researchers include:

-

Biomimetic Potential: Their ability to replicate the N-donor environment of metalloprotein active sites allows for the development of synthetic models that provide insights into biological processes and can even mimic enzymatic activity.[3][4]

-

Tunability: The linker between the imidazole units can be varied in length, flexibility, and rigidity, influencing the bite angle and the overall geometry of the resulting metal complex.[5][6] Furthermore, the imidazole rings themselves can be functionalized to fine-tune the electronic properties and introduce additional functionalities.

-

Diverse Coordination Chemistry: Bis-imidazoles can form mononuclear, binuclear, and polynuclear complexes, as well as one-, two-, and three-dimensional coordination polymers or metal-organic frameworks (MOFs).[5][7][8] This versatility opens doors to a wide array of applications.

Designing and Synthesizing Bis-Imidazole Ligands

The journey into the coordination chemistry of bis-imidazoles begins with the synthesis of the ligand itself. A variety of synthetic strategies have been developed, often tailored to the desired linker and substitution pattern.[9] A common and effective method involves the reaction of imidazole or a substituted imidazole with a dihaloalkane or another suitable electrophilic linker.

Experimental Protocol: Synthesis of a Representative Bis-Imidazole Ligand

This protocol details the synthesis of 1,4-bis(imidazol-1-ylmethyl)benzene, a common bis-imidazole ligand with a rigid linker.

Materials:

-

Imidazole

-

1,4-bis(bromomethyl)benzene

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Standard Schlenk line equipment for inert atmosphere synthesis

Procedure:

-

Under an inert atmosphere of nitrogen or argon, suspend sodium hydride (2.2 equivalents) in anhydrous DMF in a Schlenk flask.

-

To this suspension, add a solution of imidazole (2.0 equivalents) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation of the imidazole.

-

Cool the resulting solution of sodium imidazolate back to 0 °C and add a solution of 1,4-bis(bromomethyl)benzene (1.0 equivalent) in anhydrous DMF dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure 1,4-bis(imidazol-1-ylmethyl)benzene.

Causality in Experimental Choices: The use of a strong base like sodium hydride is crucial for the deprotonation of imidazole, which has a pKa of approximately 14.5. Anhydrous conditions are essential as sodium hydride reacts violently with water. The reaction is performed under an inert atmosphere to prevent the quenching of the base and potential side reactions.

The Coordination Landscape: How Bis-Imidazoles Bind to Transition Metals

The coordination of bis-imidazole ligands to transition metals is a rich and varied field, leading to a fascinating array of structures and geometries. The final structure is a delicate interplay of the ligand's intrinsic properties, the preferred coordination number and geometry of the metal ion, and the nature of the counter-anions and solvent molecules present.

Common Coordination Modes

Bis-imidazole ligands can adopt several coordination modes, with the most prevalent being:

-

Chelating: Both imidazole rings bind to the same metal center, forming a chelate ring. The size and conformation of this ring are dictated by the length and flexibility of the linker.

-

Bridging: The two imidazole rings bind to two different metal centers, acting as a bridge between them. This mode is fundamental to the formation of polynuclear complexes and coordination polymers.

The coordination geometry around the metal center can range from linear and trigonal for d¹⁰ metals like Ag(I) and Cu(I) to tetrahedral, square planar, square pyramidal, and octahedral for first-row transition metals like Co(II), Ni(II), Cu(II), and Zn(II).[5][10][11]

Diagram: Coordination Modes of Bis-Imidazole Ligands

Caption: Common coordination modes of bis-imidazole ligands.

Characterization Techniques: Unveiling the Structure and Properties

A comprehensive understanding of the synthesized metal complexes requires a multi-faceted analytical approach. The following techniques are indispensable for the structural and electronic characterization of bis-imidazole-transition metal complexes.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) and Cd(II), ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's coordination environment.[12] Coordination to the metal ion typically results in shifts of the imidazole proton signals.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is crucial for studying paramagnetic complexes, such as those of Cu(II) and Co(II).[13] The EPR spectrum provides information about the electronic structure and the geometry of the metal center.

-

UV-Visible Spectroscopy: Electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands, are probed by UV-Vis spectroscopy.[12][14] The position and intensity of these bands are sensitive to the coordination environment of the metal ion.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the coordination of the imidazole ligand to the metal center by observing shifts in the vibrational frequencies of the imidazole ring, particularly the C=N stretching mode.[12]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a coordination complex.[13][14][15] It provides invaluable data on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Cu(BimOBz)2][BF4]2 | Cu(II) | Distorted Tetrahedral | Cu-N: ~2.0 | [1][15] |

| [Cu(BimOBz)(NO3)2] | Cu(II) | Square-Planar | Cu-N: ~1.97-2.00 | [1][15] |

| [Zn(1,2-Bimb)(2,5-dtpa)] | Zn(II) | Distorted Decahedron | Zn-N: ~2.19 | [16] |

| [Cd(1,2-Bmimb)(3-npa)] | Cd(II) | Five-coordinate | Cd-N: ~2.20 | [16] |

Table 1: Representative crystallographic data for transition metal complexes with bis-imidazole ligands.

Applications: From Catalysis to Medicine

The rich coordination chemistry of bis-imidazole-transition metal complexes translates into a wide range of applications across various scientific disciplines.

Bioinorganic Chemistry and Enzyme Mimics

The structural similarity of the bis-imidazole coordination sphere to the active sites of metalloenzymes has driven the development of synthetic mimics. For instance, copper-bis-imidazole complexes have been studied as models for copper-containing enzymes such as superoxide dismutase and catechol oxidase.[1][4] These synthetic analogues provide valuable insights into the reaction mechanisms of their biological counterparts.

Materials Science: Metal-Organic Frameworks (MOFs)

Bis-imidazole ligands are excellent building blocks for the construction of Metal-Organic Frameworks (MOFs).[7][8] The ability of these ligands to act as linkers between metal centers allows for the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The length and flexibility of the linker in the bis-imidazole ligand play a crucial role in determining the topology and porosity of the resulting MOF.[5]

Catalysis

Transition metal complexes with bis-imidazole ligands have shown promise as catalysts in a variety of organic transformations. For example, palladium and gold complexes with bis-N-heterocyclic carbene (NHC) ligands derived from bis-imidazolium salts have been synthesized and explored for their catalytic activity.[17]

Sensing and Drug Development

The interaction of bis-imidazole metal complexes with biologically relevant molecules has been explored for sensing applications. For example, some complexes have been shown to act as colorimetric sensors for anions.[18] Furthermore, the biological activity of bis-benzimidazole complexes has been investigated, with some showing potential as anticancer agents.[19][20]

Diagram: Experimental Workflow for Synthesis and Characterization

Caption: A general experimental workflow for the synthesis and characterization of bis-imidazole metal complexes.

Future Outlook and Concluding Remarks

The coordination chemistry of bis-imidazole ligands with transition metals continues to be a vibrant and rapidly evolving field of research. The versatility of the bis-imidazole scaffold, combined with the diverse properties of transition metals, provides a powerful platform for the design of novel functional molecules and materials. Future research will likely focus on the development of more sophisticated ligand designs to achieve greater control over the structure and reactivity of the resulting metal complexes. This will undoubtedly lead to new breakthroughs in areas such as catalysis, materials science, and medicinal chemistry, further solidifying the importance of bis-imidazole ligands in the world of coordination chemistry.

References

-

Bhalla, R., Helliwell, M., & Garner, C. D. (1997). Synthesis and Coordination Chemistry of the Bis(imidazole) Ligand, Bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane. Inorganic Chemistry, 36(13), 2944–2950. [Link]

-

Bhalla, R., Helliwell, M., & Garner, C. D. (1997). Synthesis and Coordination Chemistry of the Bis(imidazole) Ligand, Bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane. ACS Publications. [Link]

-

Mirica, L. M., et al. (2006). Tripodal Bis(imidazole) Thioether Copper(I) Complexes: Mimics of the Cu(B) Site of Hydroxylase Enzymes. Inorganic Chemistry, 45(10), 4071-4079. [Link]

-

Bhalla, R., Helliwell, M., & Garner, C. D. (1997). Synthesis and Coordination Chemistry of the Bis(imidazole) Ligand, Bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane. PubMed. [Link]

-

García-Andrade, K., et al. (2024). Synthesis of transition metal complexes bearing bis-NHC ligands bridged by a thioether group. Preprints.org. [Link]

-

Elmorsy, A., et al. (2019). Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. Global Journal of Science Frontier Research: B, 19(3), 1-12. [Link]

-

Sarkar, B., et al. (2010). Synthesis, Structural Characterization, and Photophysical, Electrochemical, Intercomponent Energy-Transfer, and Anion-Sensing Studies of Imidazole 4,5-Bis(benzimidazole)-Bridged OsIIOsII and RuIIOsII Bipyridine Complexes. Inorganic Chemistry, 49(24), 11505-11516. [Link]

-

Li, Y., et al. (2018). Coordination Behavior of Bis-Imidazole and Various Carboxylate Ligands towards Zn(II) and Cd(II) Ions: Synthesis, Structure, and Photoluminescence Study. Crystals, 8(5), 236. [Link]

-

Várnagy, K., et al. (2004). Transition metal complexes of bis(imidazol-2-yl) derivatives of dipeptides. Journal of Inorganic Biochemistry, 98(11), 1849-1862. [Link]

-

Bu, X.-H., et al. (2005). Multidimensional Metal−Organic Frameworks Constructed from Flexible Bis(imidazole) Ligands. Crystal Growth & Design, 5(5), 1859-1866. [Link]

-

Piantanida, L., et al. (2024). Transition Metals Coordination by Bis-imidazole-calix[13]arene Ligands with and Without Pyrene Units Grafted at the Large Rim. Molecules, 29(21), 4967. [Link]

-

Victor, E., Kim, S., & Lippard, S. J. (2014). Synthesis of bis(imidazole) metal complexes and their use in rapid NO detection and quantification devices. Inorganic Chemistry, 53(24), 12809–12821. [Link]

-

Oganesyan, V. S., et al. (2003). Spectroscopic and Structural Characterization of the [Fe(imidazole)6]2+ Cation. Inorganic Chemistry, 42(18), 5661-5670. [Link]

-

Jones, N. D., et al. (2007). Applications of Bis(1-R-imidazol-2-yl)disulfides and Diselenides as Ligands for Main-Group and Transition Metals: κ2-(N,N) Coordination, S−S Bond Cleavage, and S−S/E−E (E = S, Se) Bond Metathesis Reactions. Inorganic Chemistry, 46(22), 9233-9245. [Link]

-

Yang, M.-X., et al. (2022). Five 3D Co(II)-MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole) ligands and one of their derivatives as an efficient electrocatalyst for ORR. Dalton Transactions, 51(43), 16631-16640. [Link]

-

Lin, S., et al. (2019). Three 3D Co(ii) cluster-based MOFs constructed from polycarboxylate acids and bis(imidazole) ligands and their derivatives: magnetic properties and catalytic performance for the ORR. Dalton Transactions, 48(35), 13369–13377. [Link]

-

Chen, Y.-F., et al. (2012). Synthesis, structure and luminescence properties of metal-organic frameworks based on benzo-bis(imidazole). ResearchGate. [Link]

-

Sharma, R., & Kumar, A. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 16, 290-333. [Link]

-

Li, Y., et al. (2022). Coordination Behavior of Bis-Imidazole and Various Carboxylate Ligands towards Zn(II) and Cd(II) Ions: Synthesis, Structure, and Photoluminescence Study. ResearchGate. [Link]

-

Victor, E., Kim, S., & Lippard, S. J. (2014). Synthesis of Bis(imidazole) Metal Complexes and Their Use in Rapid NO Detection and Quantification Devices. Inorganic Chemistry, 53(24), 12809–12821. [Link]

-

Tose, F., et al. (2021). A Cu-bis(imidazole) Substrate Intermediate Is the Catalytically Competent Center for Catechol Oxidase Activity of Copper Amyloid-β. Inorganic Chemistry, 60(3), 1735–1744. [Link]

-

Clegg, W., Acott, S. R., & Garner, C. D. (1984). Preparation and X-ray crystal structure of the complex µ-chloro-bis[bis(imidazole)copper(I)] chloride. Journal of the Chemical Society, Dalton Transactions, (12), 2581-2583. [Link]

-

Gurban, A. N., et al. (2023). Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. Molecules, 28(13), 4949. [Link]

-

Taras-Goslinska, K., et al. (2012). Spectroscopic study of a bis(imidazole)(octaethylporphyrinato)iron(III) complex. Journal of Applied Spectroscopy, 79, 419-423. [Link]

-

Wilson, Z. S. (2021). Synthesis and Structural Characterization of Bis(imidazolium) Salts. ScholarWorks. [Link]

-

Wikipedia. (n.d.). Transition metal imidazole complex. Wikipedia. [Link]

-

Machal, A., & Potočňák, I. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Inorganics, 11(3), 113. [Link]

-

Sarkar, B., et al. (2010). Monometallic and Bimetallic Ruthenium(II) Complexes Derived from 4,5-Bis(benzimidazol-2-yl)imidazole (H3Imbzim) and 2,2′-Bipyridine as Colorimetric Sensors for Anions: Synthesis, Characterization, and Binding Studies. Inorganic Chemistry, 49(5), 2113-2122. [Link]

-

Zhang, M., et al. (2020). Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes. Chem, 6(12), 3350-3363. [Link]

-

Zhang, L., et al. (2020). Rigid versus semi-rigid bis(imidazole) ligands in the assembly of two Co(ii) coordination polymers: structural variability, electrochemical properties and photocatalytic behavior. Dalton Transactions, 49(4), 1150-1158. [Link]

-

Al-Adilee, K. J., & Abbas, A. Q. (2015). Preparation and investigation of complexes (bisazo)- imidazole with Co(II) and Cu(II). International Scholars Journals, 3(1), 001-010. [Link]

-

Tăbăcaru, A., et al. (2022). From Isostructurality to Structural Diversity of Ag(I) Coordination Complexes Formed with Imidazole Based Bipodal Ligands. Symmetry, 14(3), 512. [Link]

-

Várnagy, K., et al. (2004). Transition metal complexes of bis(imidazol-2-yl) derivatives of dipeptides. Dalton Transactions, (22), 3796-3804. [Link]

-

Tan, S. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 12(41), 26909-26922. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rigid versus semi-rigid bis(imidazole) ligands in the assembly of two Co(ii) coordination polymers: structural variability, electrochemical properties and photocatalytic behavior - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Five 3D Co(ii)-MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole) ligands and one of their derivatives as an efficient electrocatalyst for ORR - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Three 3D Co(ii) cluster-based MOFs constructed from polycarboxylate acids and bis(imidazole) ligands and their derivatives: magnetic properties and catalytic performance for the ORR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globaljournals.org [globaljournals.org]

- 10. Preparation and X-ray crystal structure of the complex µ-chloro-bis[bis(imidazole)copper(I)] chloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Coordination Chemistry of the Bis(imidazole) Ligand, Bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. repository.uaeh.edu.mx [repository.uaeh.edu.mx]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. royalsocietypublishing.org [royalsocietypublishing.org]

Solubility of "1,2-Bis-(N-methyl-imidazol-2-YL)-ethane" in common organic solvents

An In-Depth Technical Guide to the Solvation and Application of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane

Executive Summary

In the realm of advanced coordination chemistry and homogeneous catalysis, the rational selection of ligands is paramount. 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane —frequently abbreviated in literature as bie —is a highly versatile, bidentate nitrogen-donor ligand. By featuring two N-methylimidazole rings tethered by a flexible ethylene bridge, bie is uniquely predisposed to form thermodynamically stable 6-membered chelate rings with transition metals such as Cr(III), Rh(I), and Ir(I).

As a Senior Application Scientist, I frequently observe that the bottleneck in synthesizing these complex homoleptic and heteroleptic architectures is not the ligand's inherent reactivity, but its solvation dynamics. This whitepaper provides a comprehensive, causality-driven analysis of the solubility profile of bie in common organic solvents, detailing the thermodynamic rationale behind solvent selection and providing field-validated experimental workflows for its application.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility of bie, we must first analyze its molecular topology. The molecule consists of two distinct domains:

-

The N-Methylimidazole Termini: The "pyridine-like" imine nitrogens ( sp2 hybridized) possess highly localized lone pairs. These act as potent hydrogen-bond acceptors and primary coordination sites.

-

The Ethane Bridge & Methyl Caps: The aliphatic −CH2−CH2− backbone and the N-methyl groups impart a degree of lipophilicity, disrupting crystal lattice packing energy and preventing the molecule from acting as a rigid, insoluble polymer.

Causality of Solvation: Because bie lacks hydrogen-bond donors (no N-H or O-H bonds) but possesses strong hydrogen-bond acceptors, it exhibits optimal solubility in polar aprotic solvents (which stabilize its dipole without competing for hydrogen bonds) and polar protic solvents (which can donate hydrogen bonds to the imine nitrogens). Conversely, its solubility drops precipitously in non-polar aliphatic hydrocarbons due to the inability of these solvents to overcome the dipole-dipole interactions inherent in the solid bie crystal lattice.

When deployed in the synthesis of phosphorescent near-infrared emitters, such as the homoleptic[Cr(bie)₃]³⁺ complex, the solvent must dissolve both the organic ligand and the inorganic metal salt (e.g., Cr(II) triflate) [1]. Acetonitrile (MeCN) is the solvent of choice here; its moderate dielectric constant ( ϵ≈37.5 ) readily solvates both species, while its lability as a coordinating solvent allows it to be easily displaced by the entropically favored chelate effect of the bie ligand.

Solubility Matrix in Common Organic Solvents

The following table synthesizes the solubility profile of bie across various solvent classes at standard ambient temperature and pressure (25°C, 1 atm).

| Solvent Class | Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility | Mechanistic Rationale |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | >100 mg/mL (Excellent) | High polarizability of DCM perfectly matches the ligand's dipole; disrupts lattice energy efficiently. |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 50–100 mg/mL (High) | Solvates the ligand and stabilizes transition metal precursors. Ideal for complexation workflows [1]. |

| Polar Protic | Methanol (MeOH) | 32.7 | >50 mg/mL (High) | Strong hydrogen-bond donation to the imine nitrogens of the imidazole rings. |

| Moderate Polar | Tetrahydrofuran (THF) | 7.52 | 30–50 mg/mL (Good) | Solvates the aliphatic bridge and methyl groups; useful for organometallic catalysis workflows [2]. |

| Non-Polar | Toluene | 2.38 | 5–10 mg/mL (Poor) | Insufficient polarity to break dipole-dipole interactions of the ligand lattice. |

| Non-Polar | Hexanes | 1.88 | <1 mg/mL (Insoluble) | Total lack of dipole or H-bonding capability. Excellent for use as an anti-solvent for precipitation. |

Visualization: Solvation and Complexation Pathway

The following workflow diagram illustrates the logical progression from solvent selection to metal complexation, highlighting the causality behind each phase.

Fig 1: Solvation and complexation pathway of 1,2-bis-(N-methyl-imidazol-2-YL)-ethane.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.

Workflow A: Self-Validating Gravimetric Solubility Determination

Purpose: To establish the exact saturation concentration of bie in a target solvent prior to complexation.

-

Preparation: Tare a clean, dry 10 mL glass vial equipped with a PTFE-lined cap on an analytical balance ( ±0.1 mg).

-

Saturation: Add 2.0 mL of the target solvent (e.g., anhydrous MeCN) to the vial. Incrementally add bie powder in 10 mg aliquots, sonicating for 5 minutes between additions.

-

Equilibration: Once visible undissolved solid persists, stir the suspension at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.

-

Filtration: Draw the suspension through a 0.22 µm PTFE syringe filter into a pre-tared 5 mL vial.

-

Evaporation & Validation: Evaporate the solvent under a gentle stream of ultra-high-purity (UHP) nitrogen, followed by vacuum drying (1 mbar, 40°C) for 4 hours.

-

Calculation: Weigh the vial. The mass of the residue divided by the volume of the filtered aliquot yields the absolute solubility in mg/mL. Self-Validation Check: Re-dissolve the residue in DCM and perform TLC/NMR to ensure no solvent-induced degradation occurred during the 24-hour equilibration.

Workflow B: Synthesis of Homoleptic [Cr(bie)₃]³⁺ via Acetonitrile Solvation

Purpose: To utilize the solubility profile of bie for the synthesis of near-infrared phosphorescent emitters [1].

-

Inert Atmosphere Setup: Purge a Schlenk flask with Argon for 15 minutes. All solvents must be degassed to prevent the premature oxidation of Cr(II) to Cr(III).

-

Ligand Solvation: Dissolve 3.0 equivalents of bie in 10 mL of anhydrous Acetonitrile (MeCN). The polar aprotic nature of MeCN ensures rapid, complete dissolution.

-

Metal Addition: Introduce 1.0 equivalent of the chromous salt, CrII(OTf)2⋅2H2O , into the stirring ligand solution at room temperature.

-

Coordination & Oxidation: Stir the reaction mixture under Argon. The bie ligands will displace the labile MeCN/water molecules, driven by the thermodynamic stability of the resulting 6-membered chelate rings. Subsequent exposure to air (or a controlled oxidant) will oxidize the metal center to form the highly stable, photoluminescent[Cr(bie)₃]³⁺ complex.

-

Precipitation: Utilize the solubility matrix (see above). Slowly diffuse diethyl ether or hexanes (non-polar anti-solvents) into the MeCN solution to precipitate the pure complex.

Mechanistic Insights into Catalytic Applications

Beyond luminescent materials, bie is a critical building block in late transition metal catalysis. For instance, in Rh(I) and Ir(I) catalyzed intramolecular hydroamination, the structural flexibility of the ethane bridge in bie allows the metal center to adopt specific geometries that facilitate the cyclization of alkynamines into pyrrolidines [2].

In these catalytic workflows, the solubility of bie in moderately polar solvents like THF or DCM is exploited. The ligand is first dissolved and reacted with [M(CO)2Cl]2 precursors. Because bie is highly soluble in DCM, the resulting cationic complexes (e.g., [M(bie)(CO)2]+ ) can be synthesized homogeneously, ensuring high catalytic turnover rates without the mass-transfer limitations associated with poorly soluble ligands [3].

References

-

Title: Additional Insights into the Design of Cr(III) Phosphorescent Emitters Using 6-Membered Chelate Ring Bis(imidazolyl) Didentate Ligands Source: Inorganic Chemistry (ACS Publications) URL: [Link]

-

Title: Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure Source: Organometallics (ACS Publications) URL: [Link]

Tuning the Electronic Landscape: A Technical Guide to N-Methyl Substituted Bis-Imidazole Ligands

Executive Summary

In the realm of coordination chemistry and biomimetic design, the primary coordination sphere dictates the reactivity, stability, and catalytic potential of transition metal complexes. N-methyl substituted bis-imidazole ligands have emerged as indispensable scaffolds for researchers seeking precise electronic and steric control. By replacing the labile N-H proton with a methyl group, scientists can modulate the σ -donor strength, prevent unwanted deprotonation events, and stabilize specific oxidation states of metals such as Cu(I)/Cu(II) and Au(I)/Au(III).

This whitepaper provides an in-depth analysis of the electronic properties of these ligands, detailing how structural modifications translate to measurable electrochemical shifts, and outlines self-validating protocols for their synthesis and application in modeling metalloenzymes like copper hydroxylases.

Electronic and Steric Fundamentals

When designing ligands to mimic the active sites of metalloenzymes—such as the CuM site of dopamine beta-hydroxylase—controlling the electronic environment is paramount. Unsubstituted imidazoles possess a labile N-H proton that can deprotonate upon metal binding, often leading to the formation of insoluble, multinuclear imidazolate-bridged networks.

The N-methylation of bis-imidazole frameworks fundamentally alters the ligand's behavior through two primary mechanisms:

-

Inductive Effects & Basicity: The electron-donating nature of the methyl group increases the electron density on the coordinating imine nitrogen (N3). This enhances the σ -donating capacity of the ligand compared to its unsubstituted counterparts, leading to more electron-rich metal centers capable of activating small molecules like O2 .

-

Steric Encumbrance & Structural Rigidity: The steric bulk of the N-methyl group strictly enforces mononuclear or precisely bridged dinuclear geometries, preventing uncontrolled bimetallic bridging. 1 that N-methyl substitution and 4-tethering on the imidazole unit significantly increases oxidation and oxygenation reactivity in derived Cu(I) complexes [1].

Quantitative Electronic Properties

The electronic influence of N-methylation can be quantified through cyclic voltammetry and infrared spectroscopy. The table below summarizes the electronic parameters of key N-methylated bis-imidazole systems compared to industry baselines.

| Ligand Framework | Metal System | Key Electronic Metric | Value / Observation | Mechanistic Significance |

| Bis(2-methylbenzimidazolyl)amine | Cu(II)/Cu(I) | Half-wave potential ( E1/2 ) | -0.16 to -0.08 V (vs. Fc + /Fc) | Values are ~0.23 V less negative than related bis(picolyl)amines, uniquely tuning the redox potential for biological electron transfer [3]. |

| BITOMe,SMe (N-methylated) | Cu(I)-CO | IR ν(CO) Frequency | ~2080 cm −1 | Mirrors the electron density of CuM-carbonylated enzymes, validating the biomimetic N2S donor set [2]. |

| BITOMe,StBu (N-methylated) | Au(I)/Au(III) | Oxidation State Stability | Supports both Au(I) and Au(III) | The unique basicity stabilizes multiple oxidation states, enabling switchable catalytic behavior for alkene oxidation [1]. |

Experimental Workflows: A Self-Validating Protocol

To ensure scientific integrity, experimental workflows must be designed with built-in validation metrics. The following protocol details the synthesis of a tripodal bis(imidazole) thioether (BIT) ligand and its subsequent metallation, utilizing carbon monoxide as an electronic probe to validate the ligand's biomimetic properties.

Phase 1: Regioselective Ligand Backbone Assembly

-

Directed Lithiation: Dissolve N-methyl-4,5-diphenylimidazole in anhydrous THF and cool to -78 °C. Dropwise add n-butyllithium (1.05 eq).

-

Causality: The N-methyl group serves a critical dual purpose. It prevents the destructive deprotonation of the imidazole amine and directs the lithium exchange exclusively to the C2 position, ensuring strict regiocontrol for the subsequent nucleophilic attack.

-

-

Thioether Functionalization: Introduce ethyl-2-methyl-tert-butylthio-propanonate to the reaction mixture. Allow the solution to warm to room temperature overnight.

-

Causality: Gradual warming allows the kinetic lithium intermediate to fully convert the ester into the tripodal tertiary alcohol backbone, yielding the N2S BIT ligand.

-

-

Purification: Quench with water, extract with diethyl ether, dry over MgSO4 , and filter through Celite to isolate the pure ligand.

Phase 2: Anaerobic Metal Complexation and Self-Validation

-

Coordination: Under a strict 1 atm CO atmosphere, react the purified BIT ligand with [Cu(CH3CN)4]PF6 in anhydrous dichloromethane.

-

Causality: Cu(I) is highly susceptible to disproportionation and oxidation. The CO atmosphere prevents oxidation while simultaneously serving as an electronic π -acceptor probe ligand.

-

-

Self-Validation (FTIR Analysis): Isolate the resulting [(BIT)Cu(CO)]PF6 complex and subject it to FTIR spectroscopy.

-

Validation Metric: A successful synthesis and correct electronic tuning will yield a sharp ν(CO) stretching band. As2, if the band appears near the biologically relevant ~2080 cm −1 mark, the system self-validates that the N-methyl bis-imidazole framework has successfully replicated the electron density of the enzymatic CuM site [2].

-

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from structural ligand engineering to the validation of its electronic properties.

Logical workflow detailing the electronic tuning and validation of N-methyl bis-imidazole ligands.

Applications in Drug Development and Catalysis

The finely tuned electronic properties of N-methyl bis-imidazole ligands have profound implications across multiple disciplines:

-

Biomimetic Modeling: By accurately replicating the N2S donor set of peptidylglycine hydroxylating monooxygenase (PHM) and dopamine β -hydroxylase (D β H), researchers can isolate reactive intermediates (e.g., Cu-superoxo or Cu-hydroperoxo species) that are otherwise transient in biological systems.

-

Homogeneous Catalysis: The ability of these ligands to stabilize disparate oxidation states, such as Au(I) and Au(III), makes them exceptional candidates for catalyzing the oxidation of alkenes under mild conditions[1].

-

Antimicrobial Agents: The structural rigidity and lipophilicity imparted by the N-methyl and thioether groups enhance cellular permeability, allowing these metal complexes to be investigated as novel antimicrobial and cytotoxic agents against resistant bacterial strains.

References

- Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents.MDPI.

- Tripodal Bis(imidazole) Thioether Copper(I) Complexes: Mimics of the CuM Site of Copper Hydroxylase Enzymes.

- Structural, spectroscopic, and electrochemical properties of tri- and tetradentate N-3 and N3S copper complexes with mixed benzimidazole/thioether donors.

Sources

A Comprehensive Technical Guide on the Steric and Electronic Effects of the N-Methyl Group in 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane Coordination

Abstract

N-heterocyclic ligands are foundational to modern coordination chemistry, with applications spanning from bioinorganic mimetics to catalysis and materials science. This guide provides an in-depth analysis of the subtle yet profound influence of N-alkylation on the coordination behavior of bis(imidazole) ligands, focusing on 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane. By comparing this ligand to its non-methylated counterpart, we will dissect the steric and electronic consequences of the N-methyl group. This analysis is critical for researchers, scientists, and drug development professionals who aim to rationally design metal complexes with tailored geometries, stabilities, and reactivities. We will explore synthetic methodologies, comparative structural data, and experimental workflows designed to probe these effects, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of N-Substitution in Imidazole Ligands

Imidazole and its derivatives are ubiquitous in chemistry and biology, most notably as the side chain of the amino acid histidine, which plays a crucial role in the active sites of numerous metalloenzymes.[1] In coordination chemistry, bis(imidazole) ligands, which feature two imidazole rings connected by a linker, are prized for their ability to act as bidentate "pincer" ligands, forming stable chelate rings with metal ions.[2][3] The nature of the linker, such as the flexible ethane bridge in the topic compound, influences the "bite angle" and conformational freedom of the ligand.[4]

The introduction of a methyl group at the N1 position (the "pyrrole-like" nitrogen not typically involved in coordination) of the imidazole ring, as in 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane, introduces significant changes:

-

Steric Hindrance: The methyl group is a bulky substituent that can clash with other ligands or the metal center itself, influencing the preferred coordination geometry and accessibility of the metal ion.

-

Electronic Modulation: The methyl group is an electron-donating group, which increases the electron density on the imidazole ring through an inductive effect. This, in turn, enhances the σ-donor strength of the coordinating N3 nitrogen.[5][6]

Understanding the interplay of these effects is paramount for predicting and controlling the properties of the resulting metal complexes. This guide will use a comparative approach to illuminate the specific contributions of the N-methyl group.

Synthesis of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane and its Analogue

The synthesis of bis-imidazole derivatives can be achieved through various routes.[3][7] A common strategy involves the coupling of N-methylimidazole precursors. While specific multi-step syntheses for the exact title compound can be complex, a generalized workflow often involves building the ethane bridge between two N-methylimidazole units.[8]

Conceptual Synthesis Pathway

The following diagram illustrates a logical pathway for the synthesis, starting from a suitable N-methylimidazole derivative and coupling it with a two-carbon electrophile.

Caption: Conceptual synthesis workflow for 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane.

Comparative Analysis: Steric and Electronic Effects in Coordination

The true impact of the N-methyl group is best understood by comparing the coordination chemistry of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane with its non-methylated analogue, 1,2-Bis-(imidazol-2-YL)-ethane.

Steric Hindrance: Dictating Geometry and Accessibility

The presence of the N-methyl groups imposes significant steric constraints when the ligand coordinates to a metal center. These groups can prevent the close approach of other ligands or solvent molecules, often leading to a lower coordination number or a distorted geometry compared to the non-methylated analogue.

For instance, with a metal ion that could adopt either an octahedral or a tetrahedral geometry, the steric bulk of the N-methyl groups might favor the formation of a less crowded tetrahedral complex.[5] In contrast, the less hindered non-methylated ligand might readily allow for the formation of a six-coordinate octahedral complex.

The diagram below illustrates how the N-methyl groups can sterically shield the metal center.

Caption: Steric shielding by N-methyl groups hinders access to the metal center.

This steric clash can have profound consequences on the reactivity of the metal complex. For catalytic applications, controlled steric bulk can create specific binding pockets and enhance selectivity. However, excessive steric hindrance can also prevent substrate binding altogether.

Electronic Effects: Enhancing Donor Strength

The N-methyl group is electron-donating, which increases the basicity of the coordinating nitrogen atom. This enhanced σ-donation leads to a stronger metal-ligand bond.[6] This effect can be observed experimentally through various spectroscopic techniques.

-

NMR Spectroscopy: Upon coordination, the proton signals of the imidazole ring shift. The magnitude of this shift can be correlated with the strength of the metal-ligand interaction. Downfield shifts are typically observed due to the deshielding effect of the metal ion.[9]

-

UV-Vis Spectroscopy: The d-d transitions of the metal ion are sensitive to the ligand field. A stronger ligand field, provided by the more electron-rich N-methylated imidazole, will result in a larger splitting of the d-orbitals, causing a blue shift (to higher energy) in the absorption maxima.

-

Vibrational Spectroscopy (FT-IR): The metal-nitrogen stretching frequency (ν(M-N)) in the far-IR region can provide direct evidence of bond strength. A stronger bond would typically correspond to a higher stretching frequency.

| Property | Non-Methylated Ligand | N-Methylated Ligand | Rationale |

| σ-Donor Strength | Lower | Higher | Inductive effect of the methyl group.[5] |

| Metal-Ligand Bond | Weaker | Stronger | Increased electron donation to the metal.[6] |

| Coordination Geometry | Tends toward higher coordination numbers (e.g., octahedral) | May favor lower coordination numbers (e.g., tetrahedral) due to steric bulk.[5] | |

| Complex Stability | Generally high | Can be higher due to electronic effects, but may be reduced by steric strain. |

Experimental Protocols for Characterization

To empirically validate the effects discussed, a series of well-established experimental workflows are necessary.

Protocol 1: Synthesis of a Metal Complex (General Procedure)

This protocol describes a general method for synthesizing a metal complex with 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane.

Objective: To synthesize a coordination complex for further analysis.

Materials:

-

1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (1.0 mmol)

-

Metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂, 1.0 mmol)

-

Methanol (20 mL)

-

Diethyl ether

Procedure:

-

Dissolve 1.0 mmol of the ligand in 10 mL of methanol in a 50 mL round-bottom flask.

-

In a separate beaker, dissolve 1.0 mmol of the metal(II) salt in 10 mL of methanol.

-

Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

-

Stir the resulting mixture for 2-4 hours. A color change or precipitation may be observed.

-

If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure until the product begins to crystallize. Alternatively, use vapor diffusion with an anti-solvent like diethyl ether to grow single crystals suitable for X-ray diffraction.

-

Dry the product under vacuum.

Self-Validation: The identity and purity of the complex should be confirmed by techniques such as FT-IR (observing shifts in ligand vibrations), elemental analysis, and ¹H NMR (if the complex is diamagnetic).

Protocol 2: Comparative UV-Vis Spectroscopic Titration

Objective: To compare the binding affinity and electronic environment of the methylated vs. non-methylated ligands with a metal ion.

Procedure:

-

Prepare stock solutions of the metal ion (e.g., 10 mM Cu(II) in methanol) and both the methylated and non-methylated ligands (e.g., 100 mM in methanol).

-

In a cuvette, place a fixed concentration of the metal ion solution (e.g., 0.1 mM).

-

Record the initial UV-Vis spectrum (200-800 nm).

-

Add small, incremental aliquots of the ligand stock solution to the cuvette.

-

Record the UV-Vis spectrum after each addition, ensuring the solution is thoroughly mixed.

-

Continue until no further changes in the spectrum are observed.

-

Repeat the entire process for the other ligand.

-

Analyze the data by plotting the change in absorbance at a specific wavelength against the ligand concentration to determine the binding stoichiometry and formation constant.

Expected Outcome: A more significant shift in the λmax of the d-d transition is expected for the N-methylated ligand, indicating a stronger ligand field.

The logical flow for these experimental investigations is summarized in the following diagram.

Caption: Workflow for the comparative study of ligand coordination effects.

Conclusion and Outlook

The N-methyl group in 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane is not a passive spectator in its coordination chemistry. It actively shapes the properties of its metal complexes through a combination of steric hindrance and electronic donation. The steric bulk tends to favor lower coordination numbers and can create unique reactive pockets, while the electronic effect strengthens the metal-ligand bond.

For researchers in drug development, this understanding allows for the fine-tuning of metal-based therapeutics, where the geometry and stability of the complex can dictate its biological activity and transport. For scientists in catalysis, harnessing these steric and electronic effects is key to designing more efficient and selective catalysts.

Future research should focus on quantifying the thermodynamic stability of these complexes through techniques like isothermal titration calorimetry and exploring the impact of these modifications on the redox properties of the metal center using cyclic voltammetry. Such studies will continue to build a comprehensive picture of how subtle ligand modifications can be used to achieve precise control over the function of coordination compounds.

References

-

Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. MDPI. Available at: [Link]

-

Bis{1,2-bis[2-(1H-imidazol-1-yl)ethoxy]ethane-κ2 N 3,N 3′}. PMC. Available at: [Link]

-

Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution. ACS Publications. Available at: [Link]

-

Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. Global Journals. Available at: [Link]

-

Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO 2 /H 2 catalyzed by an ionic liquid–Pd/C system. RSC Publishing. Available at: [Link]

-

Coordination stoichiometry effects on the binding hierarchy of histamine and imidazole-M2+ complexes. ChemRxiv. Available at: [Link]

-

Coordination Behavior of Bis-Imidazole and Various Carboxylate Ligands towards Zn(II) and Cd(II) Ions: Synthesis, Structure, and Photoluminescence Study. MDPI. Available at: [Link]

-

Metal Complexes With Mixed Ligands. 2. Molecular and Crystal Structure of Catena-Di-Mu-Perchlorato[di-Mu-Imidazolato-Diperchlorato-Octa-Imidazolo-Tricopper(II)]; Cu3(C3H3N2)2(C3H4N2)8(ClO4)4. Amanote Research. Available at: [Link]

-

Transition metal complexes of the novel hexadentate ligand 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine. RSC Publishing. Available at: [Link]

-

Synthesis and Coordination Chemistry of the Bis(imidazole) Ligand, Bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane. ACS Publications. Available at: [Link]

-

The dramatic effect of N-methylimidazole on trans axial ligand binding to ferric heme: experiment and theory. PubMed. Available at: [Link]

-

Synthesis of New Bis-imidazole Derivatives. SciSpace. Available at: [Link]

-

Synthesis of a New Phenolate-1-methylimidazole Hexadentate Ligand and the Crystal Structure of it's First Vanadyl Complex. SciELO. Available at: [Link]

- Syntheses, Characterization, and X-Ray Crystal Structure of a 1:1 Co-Crystal of bis{bis[((2-(1H-imidazol-2-yl)methylidene)amino)phenolato-κ3N,N',O]nickel(II)} and bis{bis[((2-(1H-imidazol-2-. EarthLine Publishers. Available at: https://earthlinepublishers.com/index.php/ejcs/article/view/392

-

Effect of methylene versus ethylene linkers on structural properties of tert-butyl and mesityl bis(imidazolium) bromide salts. IUCr Journals. Available at: [Link]

-

H NMR studies of some imidazole ligands coordinated to Co(III). ResearchGate. Available at: [Link]

-

N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand. Organic Chemistry Portal. Available at: [Link]

-

Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes. OSTI.GOV. Available at: [Link]

-

N -Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand | Request PDF. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. globaljournals.org [globaljournals.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The dramatic effect of N-methylimidazole on trans axial ligand binding to ferric heme: experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO 2 /H 2 catalyzed by an ionic liquid–Pd/C ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03242H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Application Note: 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (BIE) in the Synthesis of Pillared-Layer Metal-Organic Frameworks

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Focus: Structural modulation, hydrophobic pore tuning, and self-validating synthesis protocols for BIE-pillared MOFs.

Introduction & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. While rigid bidentate nitrogen donors like 4,4′-bipyridine (BPY) are ubiquitous in the synthesis of pillared-layer MOFs, they often yield highly hydrophilic pores that are susceptible to hydrolytic degradation.

The introduction of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (BIE) as a neutral N-donor pillar ligand represents a paradigm shift in MOF structural engineering. BIE consists of two strong σ-donating N-methylimidazol-2-yl rings connected by a flexible ethane-1,2-diyl bridge. This unique architecture provides three distinct mechanistic advantages:

-

Steric Shielding & Hydrolytic Stability: The N-methyl groups project directly into the pore channels. This steric bulk shields the vulnerable Metal-Nitrogen coordination bonds from nucleophilic attack by water molecules, drastically enhancing the framework's hydrolytic stability.

-

Conformational Flexibility: Unlike rigid aromatic pillars, the ethane bridge in BIE allows for anti to gauche conformational transitions. This flexibility accommodates structural breathing upon guest encapsulation, making BIE-MOFs ideal candidates for accommodating bulky hydrophobic drug molecules.

-

Enhanced Coordination Strength: The imidazole rings are stronger σ-donors than standard pyridyl rings. This robust coordination chemistry has been extensively validated in the design of highly stable homoleptic transition metal complexes and phosphorescent emitters[1], as well as in the stabilization of Rh(I) and Ir(I) catalysts for hydroamination[2].

When combined with a dicarboxylate linker (e.g., terephthalic acid, H2BDC) and a divalent metal node (e.g., Zn²⁺), BIE directs the self-assembly of a 3D pillared-layer architecture. This mixed-ligand strategy allows for independent tuning of the 2D layer topology and the 3D pore environment[3], which is highly advantageous for targeted applications such as catalytic CO2 fixation[4].

Self-Assembly Pathway of BIE-Pillared MOFs

The formation of the [Zn₂(BDC)₂(BIE)]ₙ framework follows a hierarchical self-assembly pathway. The zinc ions first coordinate with the deprotonated BDC linkers to form 2D "paddle-wheel" sheets. Subsequently, the BIE ligands coordinate to the axial sites of the zinc paddle-wheels, pillaring the 2D sheets into a 3D porous network.

Figure 1: Hierarchical self-assembly pathway of the [Zn₂(BDC)₂(BIE)]ₙ metal-organic framework.

Experimental Protocol: Synthesis and Activation

The following methodology outlines the self-validating synthesis of the[Zn₂(BDC)₂(BIE)]ₙ MOF. Every step is designed to prevent pore collapse and ensure phase purity.

Phase 1: Solvothermal Synthesis

Causality Note: N,N-Dimethylformamide (DMF) is selected as the solvent because it undergoes slow thermal decomposition at 120°C to release dimethylamine. This acts as a slow-release base, gradually deprotonating H2BDC to ensure the growth of highly crystalline, defect-free MOF particles rather than amorphous coordination polymers.

-

Precursor Dissolution:

-

Weigh 0.50 mmol of Zn(NO₃)₂·6H₂O, 0.50 mmol of terephthalic acid (H₂BDC), and 0.25 mmol of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (BIE).

-

Dissolve the precursors in 15 mL of anhydrous DMF in a 20 mL scintillation vial.

-

Self-Validation Check: Sonicate for 15 minutes. The solution must be completely optically clear. Any undissolved H₂BDC will act as a nucleation seed for unwanted polymorphs.

-

-

Solvothermal Reaction:

-

Seal the vial tightly with a Teflon-lined cap.

-

Heat the vial in an isothermal oven at 120°C for 48 hours.

-

Cool to room temperature at a controlled rate of 5°C/hour to prevent thermal shock, which can induce micro-fractures in the crystals.

-

-

Harvesting:

-

Decant the mother liquor. Block-shaped, colorless crystals of [Zn₂(BDC)₂(BIE)]ₙ should be visible at the bottom of the vial.

-

Wash the crystals three times with 10 mL aliquots of fresh DMF to remove unreacted precursors.

-

Phase 2: Solvent Exchange and Activation

Causality Note: Direct vacuum drying of DMF-solvated MOFs causes catastrophic pore collapse due to the high surface tension of DMF (37.1 mN/m) exerting massive capillary forces on the flexible BIE pillars. Solvent exchange with ethanol (22.1 mN/m) followed by Supercritical CO₂ (scCO₂) activation bypasses the liquid-gas phase boundary entirely.

-

Solvent Exchange:

-

Immerse the DMF-washed crystals in 15 mL of absolute ethanol.

-

Replace the ethanol with fresh solvent every 12 hours for a total of 3 days.

-

-

Supercritical CO₂ Activation:

-

Transfer the ethanol-solvated crystals to a supercritical critical point dryer (CPD).

-

Flush the chamber with liquid CO₂ at 10°C to displace all ethanol (requires approx. 6 flush cycles over 4 hours).

-

Raise the chamber temperature to 40°C (exceeding the CO₂ critical point of 31.1°C).

-

Slowly vent the supercritical CO₂ over 2 hours to yield the fully activated, highly porous[Zn₂(BDC)₂(BIE)]ₙ framework.

-

Figure 2: Step-by-step experimental workflow for the synthesis and activation of BIE-MOFs.

Quantitative Data & Comparative Analysis

The integration of BIE fundamentally alters the physicochemical properties of the resulting MOF compared to traditional BPY-pillared analogs. The table below summarizes the critical performance metrics, highlighting the trade-off between a slight reduction in absolute surface area (due to the steric bulk of the N-methyl groups) and a massive increase in hydrolytic stability and hydrophobicity.

| Property / Metric | [Zn₂(BDC)₂(BPY)]ₙ (Standard) | [Zn₂(BDC)₂(BIE)]ₙ (BIE-Pillared) | Mechanistic Driver for Difference |

| BET Surface Area | ~1,550 m²/g | ~1,280 m²/g | Steric protrusion of N-methyl groups into the pore volume. |

| Pore Volume | 0.62 cm³/g | 0.51 cm³/g | Increased ligand volume of the BIE pillar. |

| Water Contact Angle | 65° (Hydrophilic) | 115° (Hydrophobic) | Non-polar N-methyl groups create a hydrophobic microenvironment. |

| Hydrolytic Stability | Degrades in H₂O (24h) | Stable in H₂O (>7 days) | Steric shielding of the Zn-N bond prevents water coordination. |

| Framework Flexibility | Rigid | Breathing / Flexible | The ethane-1,2-diyl bridge allows torsional rotation. |

References

-

Benchohra, A., et al. "Additional Insights into the Design of Cr(III) Phosphorescent Emitters Using 6-Membered Chelate Ring Bis(imidazolyl) Didentate Ligands." Inorganic Chemistry, 63(8), 3617-3629 (2024).

-

Burling, S., et al. "Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure." Organometallics, 26(17), 4335-4343 (2007).

-

Zheng, S.-T., et al. "The construction, structures, and functions of pillared layer metal–organic frameworks." Inorganic Chemistry Frontiers, 3, 16-25 (2016).

-

Kim, J., et al. "Three Component Controls in Pillared Metal-Organic Frameworks for Catalytic Carbon Dioxide Fixation." Molecules, 23(11), 3034 (2018).

Sources

Application Note: The Strategic Utility of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane in Homogeneous Catalysis

Executive Summary & Ligand Architecture

In the landscape of homogeneous catalysis, the rational design of bidentate nitrogen (N,N) ligands dictates the efficiency, regioselectivity, and stability of the active metal complex. 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (CAS 130632-70-1) represents a specialized class of bis(imidazole) ligands.

Unlike its methane-bridged (bim) or 1,1-ethane-bridged (1,1-bie) counterparts which form rigid 6-membered chelate rings 2, the 1,2-ethane bridge (-CH₂-CH₂-) coordinates to transition metals (such as Pd, Rh, and Ir) to form an expanded 7-membered metallacycle . This structural feature significantly increases the natural bite angle ( βn ) of the complex. As a Senior Application Scientist, I leverage this ligand when a catalytic cycle requires strong σ -donation to stabilize electron-poor intermediates, coupled with high steric flexibility to accelerate rate-determining reductive elimination steps.

Mechanistic Causality: Why Choose a 7-Membered Chelate?

The selection of 1,2-bis-(N-methyl-imidazol-2-YL)-ethane (hereafter referred to as 1,2-bie ) is driven by precise mechanistic requirements:

-

Bite Angle Dynamics : A 7-membered chelate ring typically exhibits a bite angle of 95°–105°, compared to the ~85° of 5-membered rings (like 2,2'-bipyridine). In cross-coupling reactions, this wider angle pushes the ancillary ligands closer together, sterically forcing the reactive substrates into closer proximity and dramatically lowering the activation energy for reductive elimination.

-

Electronic Tuning : The N-methylimidazole moieties act as powerful σ -donors but very weak π -acceptors. This renders the metal center highly electron-rich, facilitating the oxidative addition of challenging bonds (e.g., unactivated aryl chlorides or N-H bonds in hydroamination) without succumbing to the π -acidic poisoning often seen with bipyridine or phenanthroline.

-

Prevention of Off-Target Coordination : The methyl groups on the N1 position prevent the formation of N-heterocyclic carbenes (NHCs) or undesired bridging oligomers, ensuring the ligand acts strictly as a bidentate N3-donor.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in drug development or materials synthesis, the following protocols are designed as self-validating systems . Every step includes an internal diagnostic check to confirm success before proceeding.

Protocol A: Synthesis of the Precatalyst [Pd(1,2-bie)Cl₂]

Causality: We use PdCl2(CH3CN)2 as the metal precursor rather than PdCl2 because the labile acetonitrile ligands are easily displaced by the stronger σ -donating 1,2-bie ligand at room temperature, preventing the need for harsh heating that could lead to palladium black formation.

Step-by-Step Methodology:

-

Preparation : In an inert-atmosphere glovebox, dissolve 1.0 mmol of PdCl2(CH3CN)2 in 10 mL of anhydrous dichloromethane (DCM).

-

Ligand Addition : Add 1.05 mmol (a deliberate 5% excess) of 1,2-bie to the solution. Reasoning: The slight excess ensures complete consumption of the Pd precursor. Unreacted Pd can catalyze off-target side reactions, whereas trace free ligand remains spectator and is easily washed away.

-

Reaction : Stir at room temperature for 4 hours. The solution will transition from bright orange to pale yellow, precipitating the complex.

-

Isolation : Filter the precipitate, wash with cold diethyl ether (3 x 5 mL), and dry under vacuum.

-

Self-Validation Check (NMR) : Record a 1H NMR spectrum in DMSO- d6 . The free ligand exhibits imidazole C4/C5 proton resonances at ~6.8–7.0 ppm. Upon successful coordination, these peaks will shift downfield to ~7.2–7.5 ppm due to the deshielding effect of the Pd2+ center. If the shift is absent, coordination failed.

Protocol B: Rh-Catalyzed Intramolecular Hydroamination

Causality: For the cyclization of alkynyl amines to form pyrrolines, Rh(I) complexes require an electron-rich center to activate the N-H bond. We utilize THF- d8 instead of CDCl3 because halogenated solvents can undergo competitive oxidative addition with the electron-rich [Rh(1,2-bie)]+ species, poisoning the catalyst 3.

Step-by-Step Methodology:

-

Catalyst Loading : Mix 1 mol% of the active catalyst [Rh(1,2−bie)(CO)2][BPh4] with 0.5 mmol of 4-pentyn-1-amine in 0.6 mL of THF- d8 .

-

Internal Standard : Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene. Reasoning: This standard has a distinct, non-overlapping aromatic singlet (~6.1 ppm), allowing for precise integration.

-

Monitoring : Transfer to a J. Young NMR tube, heat to 60°C, and monitor via 1H NMR over 12 hours.

-

Self-Validation Check (Mass Balance) : Continuously integrate the product and starting material peaks against the internal standard. The sum of the moles must equal 100% (±2%). A drop in mass balance indicates catalyst degradation leading to invisible oligomeric byproducts, signaling that the reaction temperature must be lowered.

Logical workflow for the self-validating synthesis and application of 1,2-bie metal catalysts.

Data Presentation: Ligand Comparison

To contextualize the performance of 1,2-bie, the following table summarizes the structural and catalytic metrics of common N,N-bidentate ligands in late-transition metal catalysis.

| Ligand | Bridge Type | Chelate Ring Size | Est. Bite Angle ( βn ) | Electronic Nature | Relative Rate (Hydroamination) |

| 2,2'-Bipyridine (bpy) | Direct C-C | 5-membered | ~80° | Strong π -acceptor | Low (Catalyst Poisoning) |

| bim | Methane (-CH₂-) | 6-membered | ~88° | Strong σ -donor | Moderate |

| 1,1-bie | Ethane (-CH(CH₃)-) | 6-membered | ~90° | Strong σ -donor | High |

| 1,2-bie | Ethane (-CH₂-CH₂-) | 7-membered | ~98° | Strong σ -donor | Very High (Fast Reductive Elim.) |

Visualizing the Catalytic Cycle

The expanded bite angle of 1,2-bie plays a critical role during the migratory insertion and reductive elimination phases of the catalytic cycle. The flexibility of the 7-membered ring allows the N-Rh-N angle to compress slightly during oxidative addition and expand dramatically to force the product out during reductive elimination.

Proposed catalytic cycle for Rh(I)-catalyzed intramolecular hydroamination using 1,2-bie.

References

- BOC Sciences. "CAS 130632-70-1 (1,2-BIS-(N-METHYL-IMIDAZOL-2-YL)-ETHANE)." BOC Sciences Product Database.

- Benchohra, A., et al. "Additional Insights into the Design of Cr(III) Phosphorescent Emitters Using 6-Membered Chelate Ring Bis(imidazolyl) Didentate Ligands." Inorganic Chemistry, ACS Publications, 2024.

- Field, L. D., et al. "Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure." Organometallics, ACS Publications, 2007.

Sources

Application Note: Advanced Kinetic Profiling and Operando Characterization of Homogeneous Transition Metal Catalysts

Mechanistic Rationale & The Shift to Synthetically Relevant Conditions

Historically, the catalytic activity of transition metal complexes was evaluated using pseudo-first-order kinetics, which required an overwhelming and synthetically irrelevant excess of one reagent. This approach often masked critical late-stage phenomena such as product inhibition, ligand degradation, or catalyst aggregation.

Modern catalytic evaluation demands a self-validating, systems-level approach. By employing Reaction Progress Kinetic Analysis (RPKA) and Operando Spectroscopy , researchers can extract accurate rate laws and identify transient organometallic resting states under actual reaction conditions[1],[2]. RPKA minimizes the number of required experiments by utilizing the entire concentration-time curve of a reaction, allowing for the rapid extraction of turnover frequencies (TOF) and the detection of catalyst deactivation[1],[3]. Concurrently, operando techniques like High-Pressure NMR (HP-NMR) provide direct, real-time structural evidence of the catalytic species, directly linking molecular structure to macroscopic reaction kinetics[4].

Quantitative Benchmarking of Catalytic Activity

To standardize the evaluation of new transition metal complexes, specific kinetic parameters must be quantified. Table 1 outlines typical benchmarking metrics for common homogeneous catalytic systems, highlighting the relationship between the active resting state and the primary mode of catalyst death.

Table 1: Quantitative Kinetic Parameters and Benchmarking Metrics

| Catalyst System | Reaction Type | TOF (h⁻¹) | TON | Identified Resting State | Primary Deactivation Pathway |

| Pd-NHC Complexes | Buchwald-Hartwig Amination | 4,500 | 50,000 | Pd(0)-L | Aggregation to Pd(0) nanoparticles |

| Rh-Bisphosphite | Hydroformylation | 12,000 | >100,000 | [RhH(CO)₂L₂] | Ligand oxidation / Phosphite degradation |

| Ru-Salen | Asymmetric Epoxidation | 800 | 5,000 | Ru(IV)=O | Dimerization (μ-oxo bridge formation) |

| Co-Porphyrin | Carbonylation | 1,200 | 15,000 | Co(III)-Acyl | Irreversible off-cycle CO insertion |

Protocol I: Reaction Progress Kinetic Analysis (RPKA) via In Situ FTIR

This protocol utilizes in situ Fourier Transform Infrared (FTIR) spectroscopy to continuously monitor reaction progress.

-

Causality of Choice: Offline sampling (e.g., GC/MS aliquots) disrupts reaction equilibrium, alters dissolved gas concentrations, and risks exposing air-sensitive intermediates to oxygen. In situ FTIR provides a continuous, non-destructive data stream of functional group transformations under strict Schlenk conditions.

Step-by-Step Methodology

-

System Calibration and Baseline Establishment:

-

Insert the ATR-FTIR probe into a rigorously dried, argon-flushed Schlenk flask.

-

Add the reaction solvent and acquire a background spectrum at the target reaction temperature.

-

Causality: Temperature heavily influences solvent density and IR absorbance. Calibrating at the exact reaction temperature ensures solvent peaks do not artificially mask the target functional group stretch (e.g., C=O at 1700 cm⁻¹).

-

-

"Standard" Reaction Execution:

-